2-Cyclopentyl-2-fluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-2-fluoroethan-1-ol is an organic compound with the molecular formula C7H13FO It is a fluorinated alcohol, characterized by the presence of a cyclopentyl group and a fluorine atom attached to the ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-fluoroethan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of cyclopentylmagnesium bromide with ethyl fluoroacetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-fluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Cyclopentylfluoroacetone or cyclopentylfluoroacetic acid.
Reduction: Cyclopentylfluoroethane.
Substitution: Products depend on the nucleophile used, such as cyclopentylazidoethanol or cyclopentylcyanoethanol.
Scientific Research Applications
2-Cyclopentyl-2-fluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-fluoroethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-2-chloroethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-Cyclopentyl-2-bromoethan-1-ol: Contains a bromine atom instead of fluorine.
2-Cyclopentyl-2-iodoethan-1-ol: Contains an iodine atom instead of fluorine.
Uniqueness
2-Cyclopentyl-2-fluoroethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and materials science.
Properties
IUPAC Name |
2-cyclopentyl-2-fluoroethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVBBOWOYABPMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.